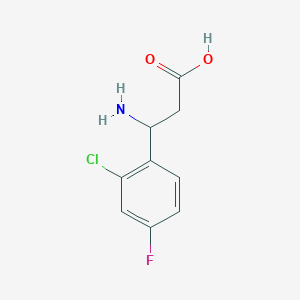

3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid

Description

3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid is a β-amino acid derivative characterized by a phenyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, attached to the β-carbon of the propanoic acid backbone. β-Amino acids are pharmacologically significant due to their enhanced metabolic stability compared to α-amino acids, making them valuable in drug design .

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(2-chloro-4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c10-7-3-5(11)1-2-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAPFZMBTGOJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697269 | |

| Record name | 3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682803-74-3 | |

| Record name | 3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluorobenzaldehyde and glycine.

Condensation Reaction: The aldehyde group of 2-chloro-4-fluorobenzaldehyde reacts with the amino group of glycine under basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can occur at the carboxyl group, converting it into an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products:

Oxidation: Oxo derivatives of the amino acid.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position and type of halogen substituents significantly influence electronic properties, solubility, and bioactivity. Key analogs include:

Key Observations :

- Hydroxyl vs. Halogen: The hydroxyl group in 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid HCl improves solubility but may reduce blood-brain barrier penetration compared to purely halogenated analogs .

- Aromatic System : Naphthalene-containing analogs (e.g., ) exhibit larger hydrophobic surfaces, favoring interactions with aromatic residues in proteins.

Biological Activity

3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds, supported by case studies and research findings.

Structural Characteristics

Chemical Structure:

- Molecular Formula: C10H11ClFNO2

- Molecular Weight: Approximately 229.65 g/mol

- IUPAC Name: this compound

The compound features an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl ring with chlorine and fluorine substitutions, which are critical for its biological activity.

Neurotransmitter Modulation

Research indicates that this compound may selectively interact with neurotransmitter receptors, influencing neurotransmission pathways. The presence of halogen atoms on the aromatic ring is believed to enhance binding affinity and specificity towards certain receptors, potentially affecting mood and pain regulation.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. Its structural features allow it to act as a substrate or inhibitor for various enzymes, particularly those related to amino acid metabolism, such as aminotransferases and dehydrogenases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds. The following table summarizes key differences and similarities:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution on the phenyl ring | Moderate receptor interaction |

| 3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid | Bromine instead of chlorine | Enhanced enzyme inhibition |

| 3-Amino-3-(phenyl)propanoic acid | No halogen substitutions | Limited biological activity |

This comparative analysis highlights how variations in substituents can significantly impact the biological properties of these compounds.

Case Studies and Research Findings

- Neurotransmitter Interaction Study : A study demonstrated that compounds similar to this compound significantly influence neurotransmitter release mechanisms. This suggests potential applications in treating neurological disorders.

- Enzyme Inhibition Research : Another investigation focused on the compound's ability to inhibit specific enzymes linked to metabolic pathways. The findings indicated promising therapeutic applications for metabolic diseases.

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Interacts with neurotransmitter receptors, potentially influencing mood and pain pathways. |

| Enzyme Inhibition | Acts as an inhibitor for enzymes involved in amino acid metabolism. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for preparing 3-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid?

- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of α,β-unsaturated precursors or reductive amination of β-keto acids. For example, analogous compounds (e.g., 3-Amino-3-(4-chlorophenyl)propionic acid, CAS 19947-39-8) are synthesized using chiral auxiliaries like (R)- or (S)-BINAP ligands to control stereochemistry . Reaction conditions (e.g., H₂ pressure, temperature) and purification via recrystallization in ethanol/water mixtures are critical for yield optimization (~60-75%) and enantiomeric excess (≥95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., fluorine and chlorine coupling patterns). For example, ¹⁹F NMR shows distinct shifts for para-fluorine in related arylpropanoic acids .

- XRD : Single-crystal X-ray diffraction (e.g., Acta Crystallographica reports) resolves absolute configuration, critical for validating stereochemical outcomes .

- HPLC-MS : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor degradation products .

Q. How is the compound’s biological activity preliminarily assessed?

- Methodological Answer : In vitro assays using tyrosine kinase inhibition models (e.g., EGFR or VEGFR-2) are common. For fluorophenyl analogs (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid, CAS 403-90-7), IC₅₀ values are determined via fluorescence polarization assays, with dose-response curves normalized to controls .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for this chiral β-amino acid?

- Methodological Answer : Enantiomeric purity is achieved using enzymatic resolution (e.g., lipases like CAL-B) or dynamic kinetic resolution (DKR) with Pd/C catalysts. For example, (+)-3-chloro-2-methyl-2-hydroxy propionic acid (CAS 33965-47-8) is resolved via DKR, achieving >99% ee under optimized conditions (pH 7.5, 40°C) . Chiral HPLC (Chiralpak AD-H column) validates separation efficiency .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Discrepancies may arise from solvent effects or protein flexibility.

- Free-Energy Perturbation (FEP) : Refines binding affinity predictions by accounting for fluorine’s electronegativity and steric effects in the 2-chloro-4-fluorophenyl group .

- Experimental Validation : Repeat assays under controlled conditions (e.g., ATP concentration in kinase assays) to rule out false negatives .

Q. How is metabolic stability evaluated in preclinical studies?

- Methodological Answer :

- Microsomal Incubation : Rat liver microsomes (RLM) or human hepatocytes quantify phase I/II metabolism. For fluorinated analogs, LC-MS/MS tracks hydroxylation or dehalogenation metabolites.

- CYP450 Inhibition : Fluorescence-based assays (e.g., CYP3A4) identify potential drug-drug interactions. Compounds with t₁/₂ > 60 min in RLM are prioritized .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or protonation states. For example:

- pH-Dependent Solubility : The compound’s carboxylic acid group (pKa ~2.8) increases solubility in basic buffers (e.g., PBS pH 7.4) but precipitates in acidic conditions .

- Co-solvent Systems : Use DMSO/water mixtures (10-20% v/v) for in vitro assays to avoid aggregation artifacts .

Q. Why do crystallography data sometimes conflict with computational geometry optimizations?

- Methodological Answer : Solid-state packing forces (e.g., hydrogen bonds in crystal lattices) distort bond angles vs. gas-phase DFT calculations (B3LYP/6-31G* basis set). For example, XRD of (Z)-Methyl 3-(2,4-dichlorophenyl)propanoic acid shows a 5° deviation in dihedral angles compared to DFT . Always cross-validate with spectroscopic data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.